molecular formula C17H17NO4 B2706310 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 899391-50-5

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2706310
CAS No.: 899391-50-5
M. Wt: 299.326
InChI Key: SMXYDMGRVSVYHB-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative characterized by a planar benzofuran-3-one core. Key structural features include:

  • Z-configuration at the 2-position due to the (5-methylfuran-2-yl)methylene substituent.
  • A 6-hydroxy group, contributing to polarity and acidity.

Benzofuran derivatives are noted for diverse pharmacological activities, including antimicrobial, antitumor, and antiviral properties .

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-10-4-5-11(21-10)8-15-16(20)12-6-7-14(19)13(9-18(2)3)17(12)22-15/h4-8,19H,9H2,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXYDMGRVSVYHB-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is structurally related to other bioactive benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of a dimethylamino group and a hydroxyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to suppress pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 in macrophage models. These effects are mediated through inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation regulation .

Table 1: Cytokine Suppression by Benzofuran Derivatives

CompoundTNF-α Inhibition (%)IL-1β Inhibition (%)IL-8 Inhibition (%)
Compound A93.89871
Compound B859065
(Z)-7...889270

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies show that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and the generation of reactive oxygen species (ROS). For example, significant increases in caspase activity were observed following exposure to this compound .

Table 2: Cytotoxicity Assay Results

Concentration (µM)Cell Viability (%)Caspase Activity (Fold Increase)
10901.5
50652.0
100453.0

3. Neuroprotective Effects

Benzofuran derivatives have also been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of monoamine oxidase (MAO), an enzyme implicated in neurodegeneration, has been demonstrated with related compounds, suggesting that (Z)-7... may also exert similar protective effects against neuronal cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Case Study on Anti-inflammatory Effects : A study involving human THP-1 macrophages demonstrated that treatment with (Z)-7... led to a concentration-dependent reduction in inflammatory cytokines, confirming its potential as an anti-inflammatory agent.
  • Cytotoxicity in Cancer Models : In vitro studies showed that (Z)-7... significantly reduced viability in K562 leukemia cells, suggesting its potential role as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

1.1 DRAK2 Inhibition

Research has identified derivatives of benzofuran-3(2H)-one as promising inhibitors of DRAK2 (Death-associated protein kinase 2), which plays a crucial role in apoptosis regulation. A study reported that certain benzofuran derivatives protected islet β-cells from apoptosis, indicating their potential in diabetes treatment. The most potent compounds demonstrated IC50 values as low as 0.25 μM, showcasing their effectiveness in cellular protection against apoptosis .

1.2 Anticancer Properties

Benzofuran derivatives have been synthesized and evaluated for their anticancer activities. For instance, a series of compounds were tested against various cancer cell lines, including human colorectal carcinoma and breast adenocarcinoma. Some showed excellent cytotoxicity with IC50 values significantly lower than standard chemotherapy agents like doxorubicin, suggesting their potential as novel anticancer therapeutics .

Enzyme Inhibition

2.1 Alkaline Phosphatase Inhibition

Benzofuran derivatives have also been explored as inhibitors of alkaline phosphatase (AP), an enzyme involved in various biological processes including bone mineralization and phosphate metabolism. A study synthesized a new class of benzofuran analogs that exhibited strong inhibitory activity against AP, with molecular docking studies confirming their binding affinity and interaction dynamics with the enzyme .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective and antioxidative properties of benzofuran derivatives in models of cerebral ischemia/reperfusion injury. These compounds were shown to mitigate oxidative stress and neuronal damage, suggesting their utility in treating neurodegenerative diseases .

Data Summary

Application AreaKey FindingsReference
DRAK2 InhibitionCompounds showed IC50 values as low as 0.25 μM; protective effects on islet β-cells
Anticancer ActivitySignificant cytotoxicity against various cancer lines; lower IC50 than doxorubicin
Alkaline Phosphatase InhibitionStrong inhibitory activity; confirmed through molecular docking studies
NeuroprotectionMitigated oxidative stress in cerebral ischemia models

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound (Reference) Key Substituents Notable Structural Features Potential Implications
Target Compound 2-(5-methylfuran-2-yl), 7-(dimethylamino)methyl, 6-OH Heterocyclic furan, polar amino group Enhanced solubility (due to dimethylamino), reactivity (furan’s lower aromaticity)
(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-(2-fluorophenyl), 4-CH₃, 7-(dimethylamino)methyl, 6-OH Fluorophenyl (electron-withdrawing), 4-methyl Increased stability (fluorine’s electronegativity), steric bulk (4-CH₃)
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 2-(4-methoxyphenyl), 7-CH₃, 6-OH Methoxy (electron-donating), methyl group Improved resonance stabilization, reduced solubility (non-polar CH₃)
7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-(2-chlorophenyl), 7-(bis(2-methoxyethyl)amino)methyl, 6-OH Bulky hydrophilic amino, chloro substituent Enhanced hydrophilicity (methoxyethyl groups), potential halogen bonding (Cl)

Pharmacological and Chemical Implications

  • Electron-Donating vs. The 2-fluorophenyl group in may enhance oxidative stability and influence binding interactions in biological targets.
  • Amino Substituents: The dimethylamino methyl group (target and ) improves aqueous solubility, critical for bioavailability. The bis(2-methoxyethyl)amino group in introduces steric bulk and hydrophilicity, possibly altering tissue distribution.
  • Heterocyclic vs. Aromatic Substituents :
    • The target’s 5-methylfuran-2-yl group introduces a heterocyclic ring, which may increase reactivity in redox environments compared to phenyl-substituted analogues.

Q & A

Basic: What synthetic methodologies are employed for the preparation of (Z)-configured benzofuran-3(2H)-one derivatives?

Methodological Answer:
The synthesis of (Z)-configured benzofuran-3(2H)-one derivatives typically involves Knoevenagel condensation between a benzofuranone core and an aldehyde. For example:

  • Step 1 : React 6-hydroxybenzofuran-3(2H)-one with 5-methylfuran-2-carbaldehyde under basic conditions (e.g., NaDES solvents or NaH/THF systems) to form the methylidene linkage .
  • Step 2 : Introduce the dimethylaminomethyl group via nucleophilic substitution or reductive amination at the C7 position .
  • Key Considerations : Solvent choice (e.g., L-proline-based deep eutectic solvents for green chemistry) and reaction time (ultrasonication reduces time to 18–30 minutes) significantly impact yield and stereoselectivity .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of the (Z)-isomer?

Methodological Answer:
Optimization strategies include:

  • Catalytic Systems : Use chiral catalysts (e.g., organocatalysts or metal complexes) to favor the (Z)-configuration via π-π interactions or hydrogen bonding with the aldehyde substituent .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for (Z)-selectivity, while non-polar solvents may favor the (E)-isomer .
  • Kinetic Control : Shorter reaction times (e.g., 18 minutes under ultrasonication) prevent isomerization to the thermodynamically stable (E)-form .
  • Computational Modeling : DFT calculations predict energy barriers for (Z)/(E) interconversion, guiding solvent and temperature selection .

Basic: What spectroscopic techniques are critical for characterizing substituent effects on the benzofuran core?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the methylidene proton (δ 7.6–8.0 ppm, J = 7–8 Hz) and furan methyl group (δ 2.3–2.5 ppm). Hydroxy and dimethylamino groups show broad peaks at δ 5.5–6.5 ppm and δ 2.2–2.8 ppm, respectively .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, 1680–1720 cm⁻¹) and hydroxyl (O–H, 3200–3500 cm⁻¹) groups .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., O–H⋯O hydrogen bonds in the crystal lattice) .

Advanced: How do electronic and steric effects of substituents influence biological activity?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the benzofuran C6 position enhance electrophilic reactivity, potentially increasing interactions with biological targets (e.g., enzymes) .
  • Steric Effects : Bulky substituents on the furan ring (e.g., 5-methylfuran-2-yl) may hinder binding to hydrophobic pockets, reducing potency .
  • Validation :
    • Docking Studies : Molecular docking with Mycobacterium tuberculosis MtrA (PDB: 4ZTI) predicts binding affinities .
    • SAR Analysis : Compare IC50 values of analogs with varying substituents to identify pharmacophoric features .

Basic: What purification strategies are recommended for isolating the target compound?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) for initial separation .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C to obtain high-purity crystals (melting point: 114–117°C) .
  • HPLC : Reverse-phase C18 columns (MeCN/H2O, 70:30) resolve (Z)/(E) isomers with >95% purity .

Advanced: How can computational tools aid in predicting the compound’s reactivity and stability?

Methodological Answer:

  • Reactivity Prediction :
    • Fukui Indices : Calculate nucleophilic/electrophilic sites for regioselective modifications .
    • TDDFT : Simulate UV-Vis spectra to confirm experimental λmax values (e.g., 280–320 nm for benzofuran derivatives) .
  • Stability Analysis :
    • QM/MM Simulations : Assess hydrolysis susceptibility of the methylidene bond under physiological pH .
    • Degradation Pathways : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify major degradation products .

Basic: What are the key challenges in analyzing contradictory biological activity data across studies?

Methodological Answer:

  • Source Identification : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies may arise from MTT vs. resazurin assays .
  • Structural Validation : Confirm compound stereochemistry via CD spectroscopy or chiral HPLC to rule out (E)-isomer contamination .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to standardize activity metrics .

Advanced: What strategies enable the synthesis of deuterated or isotopically labeled analogs for metabolic studies?

Methodological Answer:

  • Deuterium Incorporation :
    • H/D Exchange : React the hydroxy group with D2O under acidic conditions (e.g., HCl/DMF) .
    • Labeled Precursors : Use 13C-enriched 5-methylfuran-2-carbaldehyde in the Knoevenagel step .
  • Applications :
    • Metabolic Tracing : LC-MS/MS quantifies deuterated metabolites in hepatic microsomal assays .
    • Mechanistic Studies : Isotope effects elucidate rate-limiting steps in oxidative degradation .

Basic: How can substituent modifications at the C7 position alter solubility and bioavailability?

Methodological Answer:

  • Hydrophilic Groups : Replace dimethylamino with morpholino or piperazinyl to enhance aqueous solubility (logP reduction by 0.5–1.0 units) .
  • Prodrug Strategies : Esterify the hydroxy group (e.g., acetyl or PEG-ylated derivatives) for improved membrane permeability .
  • Validation :
    • PAMPA Assays : Measure permeability coefficients (Pe) across artificial membranes .
    • Solubility Testing : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: What mechanistic insights explain the compound’s fluorescence properties?

Methodological Answer:

  • Structural Basis : The conjugated benzofuran-furan system enables π→π* transitions (λex = 350 nm, λem = 450 nm) .
  • Environmental Sensitivity : Fluorescence quenching in polar solvents (e.g., water) due to excited-state proton transfer .
  • Applications :
    • Cellular Imaging : Confocal microscopy tracks intracellular localization in live cells .
    • Sensor Design : Modify the dimethylamino group to create pH-responsive probes .

Tables

Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
KnoevenagelNaDES, ultrasonication, 18 min59–72
Amine IntroductionDimethylamine, NaBH4, MeOH65–78
PurificationEthyl acetate/hexane (3:7)>95

Table 2. Spectral Data for Key Functional Groups

Group1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
C=O-170–1751680–1720
O–H5.5–6.5 (br)-3200–3500
CH3 (furan)2.3–2.510–152850–2950

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.